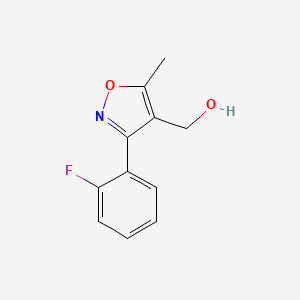

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Description

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a fluorinated isoxazole derivative characterized by a 2-fluorophenyl group at position 3 and a methyl group at position 5 of the isoxazole ring, with a hydroxymethyl (-CH2OH) substituent at position 2. This compound is of interest in medicinal chemistry due to the isoxazole scaffold's prevalence in bioactive molecules, particularly in antimicrobial and anti-inflammatory agents . Its molecular formula is C11H10FNO2, with a molecular weight of 207.20 g/mol .

Properties

IUPAC Name |

[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSBMDKEUMMGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241125 | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-05-1 | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)-5-methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction conditions typically involve the use of a metal catalyst such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another approach is the metal-free synthesis of isoxazoles, which employs eco-friendly synthetic strategies to avoid the use of toxic metal catalysts .

Chemical Reactions Analysis

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol exhibit significant antimicrobial properties. Studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, a study highlighted the synthesis of isoxazole derivatives that demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown that these compounds can reduce pro-inflammatory cytokine levels, suggesting their therapeutic potential .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. Research indicates that it may help in reducing neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of isoxazole derivatives have revealed that modifications to the fluorophenyl group can enhance biological activity. This insight has guided the design of more potent analogs with improved efficacy against targeted diseases .

Materials Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical properties. Its unique structure allows for functionalization that can tailor polymer characteristics for specific applications .

Coatings and Composites

Due to its chemical stability and reactivity, this compound can be incorporated into coatings or composite materials to improve their durability and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, supporting its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to models of neurodegeneration. The findings demonstrated a marked improvement in cognitive function and reduced markers of oxidative stress, highlighting its therapeutic promise for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

- (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS: 1018297-63-6) The fluorine atom is at the para position of the phenyl ring instead of ortho. This may influence solubility and crystal packing . Synthetic Availability: Available at 95+% purity, similar to the target compound .

- (3-(3-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Fluorine at the meta position. Impact: Intermediate electronic effects between ortho and para isomers. The meta substitution may reduce steric hindrance compared to ortho, improving rotational freedom .

Halogen-Substituted Analogs

- (3-(4-Bromophenyl)-5-methylisoxazol-4-yl)methanol (CAS: 1018297-63-6) Bromine replaces fluorine at the para position. However, it may reduce metabolic stability due to higher molecular weight . Similarity Score: 0.78 (vs. target compound) .

- (3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl)methanol Dichlorophenyl and isopropyl substituents. Impact: The dichloro substitution introduces strong electron-withdrawing effects, while the isopropyl group adds steric bulk, likely reducing solubility in aqueous media .

Heterocyclic Core Modifications

- [1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol Isoxazole replaced by a 1,2,3-triazole ring. However, the altered ring geometry may affect metabolic pathways (e.g., CYP450 interactions) . Molecular Weight: 207.2 g/mol (identical to target compound) .

Functional Group Variations

- (3-(4-Fluorophenyl)isoxazol-5-yl)methanol Lacks the methyl group at position 5 of the isoxazole. Impact: Reduced steric hindrance may enhance reactivity at the isoxazole ring but decrease thermal stability . Similarity Score: 0.75 (vs. target compound) .

3-(2-Fluorophenyl)isoxazole-5-carboxylic acid

Structural and Physicochemical Data Table

*Predicted using ChemAxon software.

Key Research Findings

- Synthetic Routes : The target compound and analogs are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes using magnesium turnings and THF for Grignard reagent formation, followed by column chromatography purification .

- Biological Relevance : Fluorine’s electronegativity enhances binding to targets like kinases or GPCRs, while the hydroxymethyl group aids in forming hydrogen bonds .

- Crystallography : highlights that halogen substituents (e.g., Cl, F) influence crystal packing via halogen bonding, affecting material properties .

Biological Activity

(3-(2-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with fluorinated phenyl groups. The synthetic routes often utilize electrophilic fluorination methods to introduce the fluorine atom, which can significantly influence the compound's biological properties, including lipophilicity and metabolic stability .

Antiviral Activity

Recent studies have demonstrated that similar isoxazole derivatives exhibit notable antiviral activity. For instance, compounds with fluorinated substituents have shown significant efficacy against human cytomegalovirus (HCMV) with IC50 values around 10 μM . This suggests that this compound may also possess antiviral properties, potentially making it a candidate for further development in antiviral therapies.

Anticancer Properties

The anticancer potential of isoxazole derivatives has been explored in various contexts. For example, compounds structurally related to this compound have demonstrated cytotoxic effects in cancer cell lines, with IC50 values ranging from 36 to 80 μM . The introduction of fluorine atoms has been linked to enhanced activity due to improved interactions with biological targets.

Antimicrobial Activity

In terms of antimicrobial properties, studies involving related compounds have reported significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain isoxazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This indicates that this compound could potentially be effective against various microbial pathogens.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the isoxazole ring is known to facilitate binding with proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of viral replication .

Case Studies

- Antiviral Studies : A study on related spiro-isoxazoline compounds showed promising results against HCMV, indicating that structural modifications like those found in this compound could enhance antiviral efficacy .

- Cytotoxicity Assessment : In vitro assays revealed that derivatives similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential for tailored therapeutic applications .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(2-fluorophenyl)-5-methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- A common approach involves coupling a fluorophenyl-substituted isoxazole precursor with a methanol derivative. For example, piperidyl ketone intermediates can be synthesized via nucleophilic substitution or Ullmann-type coupling, followed by hydroxylation .

- Critical parameters:

- Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity.

- Temperature control : Maintain reactions at 60–80°C to avoid side-product formation (e.g., over-oxidation).

- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

- Example yield: 83.4% for a structurally analogous compound under optimized conditions .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology :

- Single-crystal X-ray diffraction : Utilize SHELX programs (e.g., SHELXL) for refinement. Key metrics include R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) to confirm atomic positions .

- Complementary techniques :

- 1H/13C NMR : Match experimental shifts (e.g., δ 2.58 ppm for methyl groups, δ 160.94 ppm for fluorophenyl carbons) with computational predictions (DFT/B3LYP) .

- FTIR : Verify O–H stretching (~3400 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/HRMS :

- Column: C18 (5 μm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% formic acid (flow rate: 1.0 mL/min).

- Limit of detection (LOD): 0.1% for penilloic acid derivatives, a common impurity class .

- Validation criteria : Adhere to ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2.0), and accuracy (90–110% recovery) .

Q. How can researchers evaluate the compound’s biological activity in receptor-binding assays?

- Methodology :

- In vitro assays :

- Radioligand displacement : Use [³H]-labeled antagonists in membrane preparations (e.g., rat cortical neurons) to measure IC₅₀ values.

- Functional assays : Xenopus oocytes expressing glutamate receptors can assess non-NMDA antagonist activity, with EC₅₀ calculations via sigmoidal dose-response curves .

- Positive controls : Compare with AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate) for baseline activity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing diastereomer formation in fluorophenyl-isoxazole systems?

- Methodology :

- Stereochemical control :

- Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereoselectivity during cyclization.

- Microwave-assisted synthesis : Reduces reaction time (20 mins vs. 12 hrs) and thermal degradation, improving yield by 15–20% .

- Byproduct analysis : Use LC-MS to identify dimers or over-alkylated species; adjust stoichiometry (1:1.2 molar ratio) to suppress them .

Q. How should researchers resolve contradictions between computational and experimental NMR data for the fluorophenyl moiety?

- Methodology :

- DFT benchmarking : Compare B3LYP/6-311+G(d,p) calculations with experimental ¹³C shifts. Discrepancies >5 ppm suggest solvation effects or crystal packing distortions .

- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) can detect conformational exchange broadening in fluorophenyl rings .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting isoxazole-modified analogs?

- Methodology :

- Substituent variation :

- Replace the 2-fluorophenyl group with 4-chloro or 3,5-dichloro analogs to assess halogen effects on lipophilicity (logP) .

- Modify the methyl group to ethyl or propyl to study steric effects on receptor binding .

- Biological testing : Correlate IC₅₀ values (e.g., COX-2 inhibition) with Hammett σ constants or π-hydrophobic parameters .

Q. How can impurity profiling align with regulatory requirements for preclinical studies?

- Methodology :

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to simulate stability profiles.

- Identification : HRMS/MS fragmentation (e.g., m/z 466.1072 [M+Na]⁺) and comparison with certified reference standards (e.g., penilloic acids of flucloxacillin) .

- Thresholds : Report impurities ≥0.10% per ICH Q3A guidelines .

Q. What methodologies assess metabolic stability in hepatic microsomes?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.